molecular formula C10H19NO B594022 1-(2,2-Diethylpyrrolidin-1-yl)ethanone CAS No. 125573-94-6

1-(2,2-Diethylpyrrolidin-1-yl)ethanone

Cat. No.: B594022
CAS No.: 125573-94-6
M. Wt: 169.268
InChI Key: GGNLJSKYDFIDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethylpyrrolidin-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with two ethyl groups at the 2-position and an acetyl (ethanone) group attached to the nitrogen atom. The diethyl substituents introduce steric bulk and lipophilicity, which can influence the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No.

125573-94-6

Molecular Formula

C10H19NO

Molecular Weight

169.268

IUPAC Name

1-(2,2-diethylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C10H19NO/c1-4-10(5-2)7-6-8-11(10)9(3)12/h4-8H2,1-3H3

InChI Key

GGNLJSKYDFIDNE-UHFFFAOYSA-N

SMILES

CCC1(CCCN1C(=O)C)CC

Synonyms

Pyrrolidine, 1-acetyl-2,2-diethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

1-(2-Fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone ()
  • Structure : Contains a pyridine ring fused with a pyrrolidine moiety and a fluorine substituent.
  • Key Differences : The pyridine ring introduces aromaticity and electronic effects, while fluorine enhances electronegativity and metabolic stability. In contrast, the diethyl groups in the target compound increase steric hindrance and lipophilicity.
  • Implications : Fluorinated analogs are often explored in medicinal chemistry for improved bioavailability .
2-Phenyl-2-phenylsulfanyl-1-pyrrolidin-1-yl-ethanone ()
  • Structure : Features a sulfur-containing phenyl group and a pyrrolidine-acetyl core.
  • Implications : Sulfur atoms can participate in hydrogen bonding or act as pharmacophores in drug design .
1-(1H-Pyrrol-2-yl)ethanone ()
  • Structure: A simpler pyrrole-derived ethanone without alkyl substituents.
  • Pyrrole’s aromaticity contrasts with pyrrolidine’s saturated ring.
  • Implications: Pyrrole-based ethanones are often used as intermediates in organic synthesis .

Physicochemical Properties

Lipophilicity and Solubility
  • The diethyl groups in the target compound likely enhance lipophilicity compared to:
    • Hydroxy-Phenyl Derivatives (): Polar hydroxyl groups improve aqueous solubility but reduce membrane permeability .
    • Nitro-Substituted Analogs (): Nitro groups increase density and polarity, affecting crystallization behavior .
Stability and Hazards

Spectroscopic Characterization

NMR Data
  • Carbonyl Signal : The acetyl group in similar compounds (e.g., ) shows ¹³C NMR signals near 200–210 ppm. Substituents like fluorine () or sulfur () cause deshielding shifts .
  • Pyrrolidine Protons : Methylenic protons in diethyl groups (target) would resonate upfield (~1.0–1.5 ppm in ¹H NMR) compared to aromatic protons in pyridine derivatives .
Antimicrobial Potential
  • Chalcone Derivatives (): 1-(4-(Quinolin-8-ylamino)phenyl)ethanone derivatives exhibit antibacterial activity, suggesting the target compound’s acetyl group could be modified for similar applications .
  • Antimalarial Activity (): Indolyl-3-ethanone-α-thioethers showed superior activity to chloroquine, highlighting the ethanone moiety’s role in target binding .
Enzymatic Interactions
  • Microbiological Reduction (): α-Azole ketones undergo enantioselective reduction by yeast, implying the target’s acetyl group might interact with microbial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.